molecular formula C11H6O5 B11887883 4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 90138-61-7

4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B11887883
CAS No.: 90138-61-7
M. Wt: 218.16 g/mol
InChI Key: PJYIAFBAQIPJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one is a chemical compound with the molecular formula C11H6O5 It is known for its unique structure, which includes a furobenzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of furocoumarin derivatives, which undergo cyclization in the presence of strong acids or bases. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one has been explored for various scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have investigated its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research has focused on its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4,9-Dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one : Known as Khellin, this compound has similar structural features but different functional groups.
  • 4-Methoxy-7H-furo 3,2-gbenzopyran-7-one : Also known as Bergapten, it shares the furobenzopyran core but has different substituents .

Uniqueness

4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one is unique due to its specific hydroxyl groups at positions 4 and 9, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

90138-61-7

Molecular Formula

C11H6O5

Molecular Weight

218.16 g/mol

IUPAC Name

4,9-dihydroxyfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C11H6O5/c12-6-2-4-16-11-7(6)8(13)5-1-3-15-10(5)9(11)14/h1-4,13-14H

InChI Key

PJYIAFBAQIPJDN-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C3=C(C(=O)C=CO3)C(=C21)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.